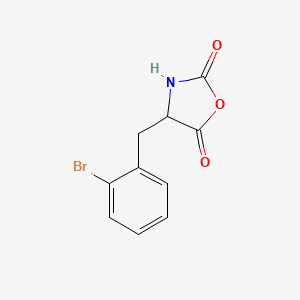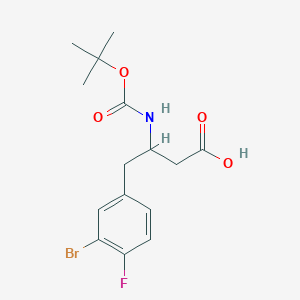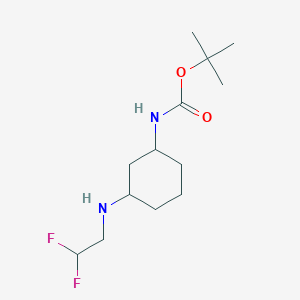
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876641 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876641 involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes:
Formation of the Core Structure: This step involves the reaction of specific starting materials under controlled conditions to form the core structure of MFCD32876641.
Functional Group Modification: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of MFCD32876641 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: Depending on the scale, the reactions are carried out in batch or continuous reactors to control the reaction parameters effectively.
Catalysts and Reagents: Specific catalysts and reagents are used to enhance the reaction rate and selectivity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876641 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert MFCD32876641 into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD32876641 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are usually carried out in acidic or basic media.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles, and electrophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of MFCD32876641 depend on the type of reaction and the reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
MFCD32876641 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and as a probe for biological interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of MFCD32876641 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal applications, MFCD32876641 may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Propiedades
Fórmula molecular |
C9H8BrClIN3 |
|---|---|
Peso molecular |
400.44 g/mol |
Nombre IUPAC |
5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrIN3.ClH/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
Clave InChI |
GSRQAVWBIQNQAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)


![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)






